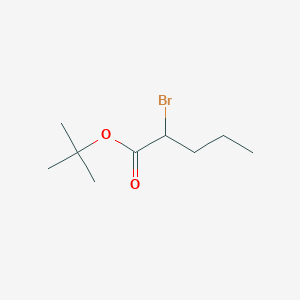
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is an organic compound with the molecular formula C14H15FO3 It is a derivative of naphthalene, characterized by the presence of ethyl, fluoro, and methoxymethoxy groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative as the starting material.
Fluorination: Introduction of the fluoro group at the 7th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Ethylation: Ethylation at the 8th position can be achieved using ethyl iodide in the presence of a strong base like potassium tert-butoxide.
Methoxymethoxylation: The methoxymethoxy group is introduced at the 3rd position using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the fluoro group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of 8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-one.
Reduction: Formation of 8-ethyl-3-(methoxymethoxy)naphthalen-1-ol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the methoxymethoxy group may influence its solubility and bioavailability. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalene-1-boronic Acid Pinacol Ester: Similar structure but with a boronic acid ester group.
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl Trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group.
7-Fluoro-3-(methoxymethoxy)-8-(triisopropylsilyl)ethynyl)naphthalen-1-yl Trifluoromethanesulfonate: Similar structure but with a triisopropylsilyl ethynyl group.
Uniqueness
8-Ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and potential biological activity, while the methoxymethoxy group provides stability and solubility advantages.
Propiedades
IUPAC Name |
8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c1-3-11-12(15)5-4-9-6-10(18-8-17-2)7-13(16)14(9)11/h4-7,16H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJWNCMNCMQKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)O)OCOC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
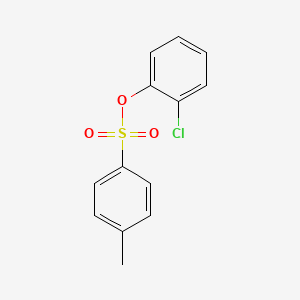

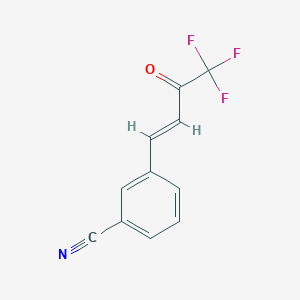
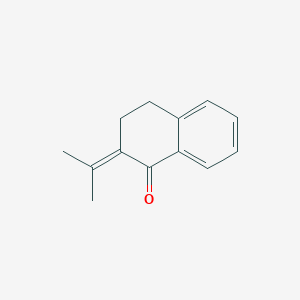
![[(1S)-3-phenyl-1-(phenylmethoxycarbonylamino)propyl]phosphinic acid](/img/structure/B8265120.png)
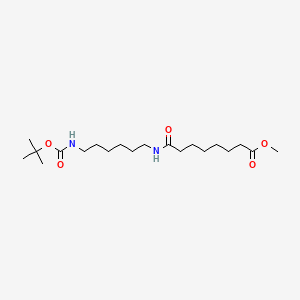
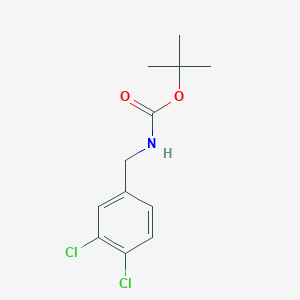
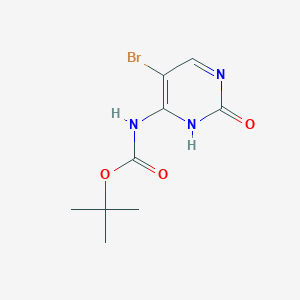
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B8265155.png)
![4-Bromobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B8265159.png)
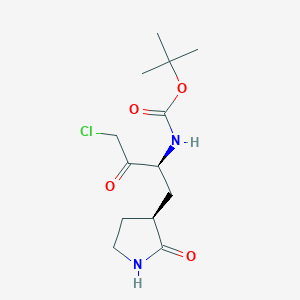
![11-Benzyl-4-(butan-2-yl)-7,21,25-trimethyl-18-(2-methylpropyl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octaazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B8265193.png)
![METHYL 3-[(DIMETHOXYMETHYL)SILYL]PROPANOATE](/img/structure/B8265196.png)
